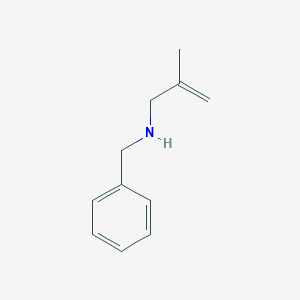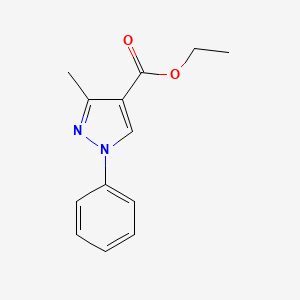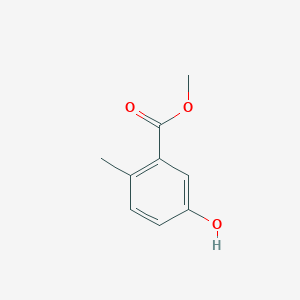![molecular formula C15H16N2 B1340488 4-[3,4-ジヒドロ-2(1H)-イソキノリル]アニリン CAS No. 911105-85-6](/img/structure/B1340488.png)
4-[3,4-ジヒドロ-2(1H)-イソキノリル]アニリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline is a compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure that combines an aniline moiety with a dihydroisoquinoline ring, making it an interesting subject for various chemical and biological studies.
科学的研究の応用
4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
It is known that isoquinoline derivatives often interact with various enzymes and receptors in the body .
Mode of Action
It’s known that isoquinoline derivatives can bind to hydrophobic pockets in enzymes, influencing their activity .
Biochemical Pathways
Isoquinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific structure and the targets they interact with .
生化学分析
Biochemical Properties
4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of the enzyme aldo-keto reductase AKR1C3, which is involved in the metabolism of steroids and prostaglandins . The interaction between 4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline and AKR1C3 involves the binding of the compound to the enzyme’s active site, thereby inhibiting its activity .
Cellular Effects
4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that this compound can modulate the expression of genes involved in inflammatory responses and cell proliferation . Additionally, 4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline has been found to impact cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of 4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline involves its binding interactions with biomolecules. The compound binds to the active sites of enzymes, leading to inhibition or activation of their activity. For instance, its interaction with AKR1C3 results in the inhibition of the enzyme’s activity, which in turn affects the metabolism of steroids and prostaglandins . Additionally, 4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline can influence gene expression by binding to transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound has been associated with sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as anti-inflammatory and anti-proliferative activities . At high doses, 4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline can cause toxic effects, including cellular damage and disruption of normal metabolic processes . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the metabolism of steroids, prostaglandins, and other biomolecules . The compound’s effects on metabolic flux and metabolite levels have been studied extensively, revealing its potential to modulate key metabolic processes .
Transport and Distribution
The transport and distribution of 4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Studies have shown that 4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline can be efficiently transported across cell membranes and distributed to various tissues .
Subcellular Localization
The subcellular localization of 4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline is a key factor in determining its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, 4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline has been found to localize in the nucleus, where it can interact with transcription factors and influence gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction leads to the formation of the dihydroisoquinoline ring, which is then coupled with an aniline derivative to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.
化学反応の分析
Types of Reactions
4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: The aniline moiety allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and halogens for halogenation.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Nitroaniline and halogenated aniline derivatives.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Another isoquinoline derivative with similar biological activities.
Quinoline: A structurally related compound with a wide range of applications in medicinal chemistry.
Uniqueness
4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline is unique due to its specific combination of aniline and dihydroisoquinoline moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c16-14-5-7-15(8-6-14)17-10-9-12-3-1-2-4-13(12)11-17/h1-8H,9-11,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZKTIUJSLMEHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(3-[2-Furyl]acryloyl)-Phe-Phe](/img/structure/B1340431.png)

![1-[(2-Fluorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B1340435.png)



![4H,6H,7H-thieno[3,2-c]pyran-4-ylmethanamine](/img/structure/B1340447.png)

